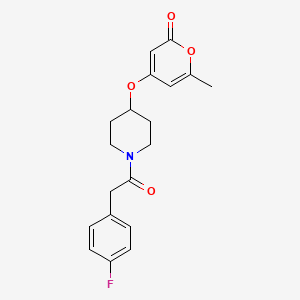

4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyran ring, and a fluorophenyl group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine ring and the pyran ring will contribute to the three-dimensional structure of the molecule, while the fluorophenyl group may influence its electronic properties .Chemical Reactions Analysis

Again, while specific information is not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, the piperidine ring can participate in reactions such as N-alkylation, while the fluorophenyl group can undergo reactions such as nucleophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could in turn influence properties such as solubility and permeability .Applications De Recherche Scientifique

Synthesis and Characterization

The compound "4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" and its derivatives have been a subject of interest in synthetic chemistry. Research has demonstrated that these compounds can be synthesized efficiently through one-pot multicomponent reactions. These reactions are catalyzed by piperidine and are characterized by short reaction times, high yield, and ease of product separation, making them valuable in the synthesis of polyfunctionalized 4H-pyran derivatives with fluorochloro pyridyl moieties (Ye et al., 2010).

Anticancer Activity

Compounds related to "this compound" have been explored for their potential in cancer treatment. For instance, studies have shown that certain fluoro-substituted benzo[b]pyrans exhibit significant anticancer activity at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine, specifically against human cancer cell lines including lung cancer (Hammam et al., 2005). Additionally, novel synthetic pathways have been developed to create fused pyran derivatives with antibacterial, antituberculosis, and antimalarial activities, suggesting a broad spectrum of potential therapeutic applications (Kalaria et al., 2014).

Antimicrobial and Antituberculosis Properties

Compounds structurally similar to "this compound" have shown promise as inhibitors of Mycobacterium tuberculosis, providing potential pathways for the development of new antituberculosis drugs. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized, demonstrating significant activity in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase supercoiling (Jeankumar et al., 2013). Similarly, spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition have been evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis, showing significant potential in reducing bacterial counts in lung and spleen tissues (Kumar et al., 2008).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO4/c1-13-10-17(12-19(23)24-13)25-16-6-8-21(9-7-16)18(22)11-14-2-4-15(20)5-3-14/h2-5,10,12,16H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGQVSKDFZJFJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2647262.png)

![ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2647269.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2647275.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2647276.png)